molecular formula C8H14ClN B1474155 4-Cyclopropylidenepiperidine hydrochloride CAS No. 1949816-35-6

4-Cyclopropylidenepiperidine hydrochloride

Cat. No. B1474155
CAS RN: 1949816-35-6
M. Wt: 159.65 g/mol
InChI Key: WQCDZZKMLHQOEL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Cyclopropylidenepiperidine hydrochloride consists of a piperidine ring with a cyclopropylidene group attached .

Scientific Research Applications

Conformationally Constrained Homoserine Analogues

Research by Occhiato et al. (2011) presented a diastereodivergent synthesis of cyclopropanated 4-hydroxypipecolic acid derivatives, offering a practical procedure for producing these compounds with high optical purity. These derivatives serve as conformationally constrained homoserine analogues, potentially useful in medicinal chemistry for drug discovery as conformational probes (Occhiato, Casini, Guarna, & Scarpi, 2011).

Antimicrobial Activity

A study by Issayeva et al. (2019) explored the synthesis of N-ethoxyethylpiperidine derivatives with cyclopropane fragments and various fluorophenyls, aiming to investigate their antimicrobial activity. These compounds showed promise against a range of gram-positive and gram-negative bacteria, as well as yeast fungus Candida albicans, indicating their potential as antimicrobial agents (Issayeva, Akhmetova, Datkhayev, Omyrzakov, Praliyev, & Ross, 2019).

Nematicidal and Antimicrobial Activities

Banothu, Basavoju, and Bavantula (2015) synthesized a series of cyclopropane derivatives via a stereoselective one-pot synthesis, further evaluating their nematicidal and antimicrobial activities. Their findings highlight the potential of these derivatives in agriculture and medicine, offering new options for pest and disease control (Banothu, Basavoju, & Bavantula, 2015).

Drug Synthesis and Development

The synthesis of 4-methylenepiperidine hydrochloride, a key intermediate in the production of the antifungal drug efinaconazole, was optimized by Chen et al. (2019). This research showcased a simple and robust process suitable for large-scale production, emphasizing the importance of efficient synthesis methods in pharmaceutical manufacturing (Chen, Li, Li, Liu, Li, & Tan, 2019).

Safety and Hazards

The safety data sheets for similar compounds suggest that they can be hazardous. They may be corrosive to metals, cause severe skin burns and eye damage, and be toxic if inhaled or in contact with skin .

properties

IUPAC Name

4-cyclopropylidenepiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-2-7(1)8-3-5-9-6-4-8;/h9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQCDZZKMLHQOEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1949816-35-6
Record name Piperidine, 4-cyclopropylidene-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1949816-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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